3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE is a heterocyclic compound that contains nitrogen and sulfur atoms within its fused ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2,3-diamines with thionyl chloride, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of hydrazonoyl halides and triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic photovoltaic materials and electroluminescent devices.
Wirkmechanismus
The mechanism of action of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to potential therapeutic effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of the enzyme responsible for acid secretion in the stomach .
Vergleich Mit ähnlichen Verbindungen
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE can be compared with other similar compounds, such as:
Imidazo[4,5-b]quinoxaline: Known for its anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits antimicrobial and anticancer activities.
Imidazo[4,5-c]pyridine: Functions as a GABA A receptor agonist and proton pump inhibitor.
The uniqueness of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
503818-33-5 |
---|---|
Molekularformel |
C6H3N5S |
Molekulargewicht |
177.19 g/mol |
IUPAC-Name |
4-thia-3,5,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-3-4(11-12-10-3)5-6(7-1)9-2-8-5/h1-2,10H |
InChI-Schlüssel |
CDUBAKKAJBBAJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NSN2)C3=NC=NC3=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.